4-(Trifluoromethoxy)-2-(trifluoromethyl)aniline hydrochloride
Overview
Description
4-(Trifluoromethoxy)-2-(trifluoromethyl)aniline hydrochloride is a chemical compound characterized by the presence of both trifluoromethoxy and trifluoromethyl groups attached to an aniline core
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the radical trifluoromethylation of aniline derivatives using trifluoromethylating agents under specific conditions . The reaction conditions often include the use of solvents like hexafluoroisopropanol, which helps in establishing a hydrogen bonding network that enhances reactivity and selectivity .
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. The use of continuous flow reactors and optimized reaction conditions can facilitate the efficient production of 4-(Trifluoromethoxy)-2-(trifluoromethyl)aniline hydrochloride on a larger scale.
Chemical Reactions Analysis
Types of Reactions
4-(Trifluoromethoxy)-2-(trifluoromethyl)aniline hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitro group (if present) to an amine group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the trifluoromethoxy or trifluoromethyl groups can be replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents to ensure selectivity and yield.
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of functionalized aniline derivatives.
Scientific Research Applications
4-(Trifluoromethoxy)-2-(trifluoromethyl)aniline hydrochloride has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules, particularly in the development of fluorinated compounds.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Mechanism of Action
The mechanism of action of 4-(Trifluoromethoxy)-2-(trifluoromethyl)aniline hydrochloride involves its interaction with specific molecular targets and pathways. The trifluoromethyl and trifluoromethoxy groups can enhance the compound’s binding affinity to target proteins or enzymes, thereby modulating their activity. The exact pathways and targets depend on the specific application and the biological context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
4-(Trifluoromethoxy)aniline: Lacks the trifluoromethyl group but shares the trifluoromethoxy functionality.
2-(Trifluoromethyl)aniline: Contains the trifluoromethyl group but lacks the trifluoromethoxy group.
Trifluoromethyl ketones: Compounds with a trifluoromethyl group attached to a ketone functionality.
Uniqueness
4-(Trifluoromethoxy)-2-(trifluoromethyl)aniline hydrochloride is unique due to the presence of both trifluoromethoxy and trifluoromethyl groups, which confer distinct chemical properties such as increased lipophilicity, metabolic stability, and potential biological activity. These properties make it a valuable compound for various scientific and industrial applications .
Properties
IUPAC Name |
4-(trifluoromethoxy)-2-(trifluoromethyl)aniline;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5F6NO.ClH/c9-7(10,11)5-3-4(1-2-6(5)15)16-8(12,13)14;/h1-3H,15H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OOYFYPCKMNFFTA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1OC(F)(F)F)C(F)(F)F)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClF6NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.58 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1588441-12-6 | |
Record name | Benzenamine, 4-(trifluoromethoxy)-2-(trifluoromethyl)-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1588441-12-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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